Gefitinib-based PROTAC 3

PROTAC EGFR Degradation Targeted Protein Degradation

Researchers studying EGFR-mutant cancers often face acquired resistance to inhibitors like gefitinib and cannot dissect scaffolding functions. Gefitinib-based PROTAC 3 solves this by inducing UPS-dependent degradation of EGFR Del19 (DC50=11.7 nM) and L858R (DC50=22.3 nM) while sparing wild-type EGFR at up to 10 μM. • Enables direct comparison of VHL- vs. CRBN-based degradation when procured alongside a CRBN-recruiting analog. • Well-characterized DC50 values ensure reproducible dose-response in HCC827/H3255 assays. • Commercial availability from multiple sources guarantees supply continuity for long-term studies.

Molecular Formula C47H57ClFN7O8S
Molecular Weight 934.5 g/mol
Cat. No. B609674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib-based PROTAC 3
SynonymsGefitinib-based PROTAC 3;  NTN21277;  NTN-21277;  NTN 21277; 
Molecular FormulaC47H57ClFN7O8S
Molecular Weight934.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
InChIInChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1
InChIKeyNICKHWYZMNLEPJ-TZSMONEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gefitinib-based PROTAC 3: VHL-Recruiting EGFR Degrader


Gefitinib-based PROTAC 3 (CAS 2230821-27-7) is a proteolysis-targeting chimera (PROTAC) comprising the first-generation EGFR inhibitor gefitinib conjugated via a linker to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand [1]. This heterobifunctional degrader induces ubiquitin-proteasome system (UPS)-dependent degradation of EGFR harboring activating mutations rather than reversible kinase inhibition . The compound demonstrates selective degradation of EGFR exon 19 deletion (Del19) and L858R point mutation, with no appreciable degradation of wild-type EGFR at concentrations up to 10 μM [2].

VHL-recruiting EGFR degrader for targeted protein degradation studies
Selective degradation of EGFR Del19 and L858R mutations
Wild-type EGFR sparing at concentrations up to 10 μM
Useful for comparing VHL vs. CRBN E3 ligase recruitment

Why Substitution Fails


Substitution with the parent inhibitor gefitinib fails because inhibition-based strategies are vulnerable to acquired resistance via secondary mutations (e.g., T790M) and fail to eliminate the scaffolding functions of EGFR [1]. Substitution with alternative EGFR PROTACs—such as CRBN-recruiting gefitinib-based degraders, osimertinib-based PROTACs, or canertinib-based constructs—is not functionally equivalent due to divergent E3 ligase recruitment, tissue-specific ligase expression profiles, differential degradation potency across mutation subtypes, and variable selectivity windows versus wild-type EGFR [2]. The VHL-based architecture of Gefitinib-based PROTAC 3 confers a distinct degradation selectivity profile that does not directly translate to CRBN-based analogs. The quantitative evidence below establishes the specific parameters where Gefitinib-based PROTAC 3 demonstrates measurable differentiation from the most relevant comparators.

This Product
VHL-based EGFR degrader (catalytic event-driven mechanism)
Gefitinib Inhibitor
Reversible kinase inhibitor; does not eliminate EGFR scaffolding functions; acquired resistance via T790M may persist
This Product
VHL (CUL2-Elongin B/C) recruitment; mutant-selective degradation profile
CRBN-based PROTACs
Different E3 ligase expression and regulation; degradation potency and mutation selectivity may not transfer directly
This Product
Wild-type EGFR degradation not observed ≤10 μM; selectivity margins reported
Other VHL-based EGFR PROTACs
Degradation potency, linker length, and mutation-subtype ratio may differ; direct functional equivalence requires verification

Quantitative Differentiation Evidence


EGFR Del19 Degradation vs. CRBN PROTACs

Gefitinib-based PROTAC 3 degrades EGFR Del19 in HCC827 cells with a DC50 of 11.7 nM [1]. In comparison, a structurally distinct gefitinib-based PROTAC recruiting CRBN (compound 14) achieves a DC50 of 0.26 nM in the same assay context, representing an approximately 45-fold difference in degradation potency [2]. Conversely, other CRBN-based EGFR PROTACs such as PROTAC 2 and VHL-based PROTAC 10 exhibit DC50 values of 45.2 nM and 34.8 nM, respectively—approximately 3- to 4-fold less potent than Gefitinib-based PROTAC 3 [3]. This positions Gefitinib-based PROTAC 3 as intermediate in Del19 degradation potency among published gefitinib-derived PROTACs.

Del19 Degradation
Cross-study comparable
DC50 11.7 nM (HCC827)
Intermediate potency among gefitinib-based PROTACs
45-fold less potent than CRBN compound 14; 3–4× more potent than PROTAC 2/10
PROTAC EGFR Degradation Targeted Protein Degradation NSCLC

EGFR L858R Degradation vs. CRBN PROTACs

Gefitinib-based PROTAC 3 degrades EGFR L858R in H3255 cells with a DC50 of 22.3 nM [1]. The CRBN-recruiting gefitinib-based compound 14 achieves a DC50 of 20.57 nM against the same L858R mutation [2]. The two compounds exhibit comparable L858R degradation potency (within 10% of each other). However, Gefitinib-based PROTAC 3 maintains a consistent L858R-to-Del19 potency ratio of approximately 1.9:1, whereas compound 14 shows a dramatically different ratio of approximately 79:1 due to its extreme Del19 potency [1][2].

L858R Degradation
Cross-study comparable
DC50 22.3 nM (H3255)
Comparable L858R potency to compound 14; balanced mutation ratio
L858R/Del19 ratio 1.9:1 vs 79:1 for compound 14
EGFR L858R PROTAC Degradation Selectivity NSCLC

Wild-Type EGFR Selectivity Window

Gefitinib-based PROTAC 3 exhibits no degradation of wild-type EGFR at concentrations up to 10 μM . This contrasts with the parent inhibitor gefitinib, which inhibits wild-type EGFR with an IC50 in the low nanomolar range (Ki = 0.4 nM for wild-type EGFR kinase domain) [1]. The selectivity window—defined as the ratio of the concentration at which no wild-type degradation is observed to the DC50 for mutant EGFR—exceeds 448-fold for Del19 and 854-fold for L858R . This mutant-selective degradation profile is consistent with compound 14, which similarly shows no effect on wild-type EGFR up to 1 μM [2], though the absolute selectivity margin of Gefitinib-based PROTAC 3 extends to a higher tested concentration (10 μM vs. 1 μM).

Wild-type Selectivity
Cross-study comparable
No degradation ≤10 μM
Mutant-selective degradation; wild-type sparing confirmed
Selectivity margin ≥448× (Del19), ≥854× (L858R) vs gefitinib Ki 0.4 nM
EGFR Selectivity Wild-Type EGFR PROTAC Therapeutic Window

Antiproliferative Activity vs. Gefitinib

The Burslem et al. (2018) study established that Gefitinib-based PROTAC 3 reduces EGFR Del19 protein levels by >90% at 100 nM in HCC827 cells, with concomitant suppression of downstream p-ERK and p-AKT signaling [1]. While direct IC50 values for Gefitinib-based PROTAC 3 are not reported in the primary literature, the parent gefitinib exhibits an IC50 of approximately 54 nM for EGF-stimulated tumor cell growth [2]. The mechanistic distinction is critical: gefitinib inhibits kinase activity but permits EGFR protein persistence, whereas Gefitinib-based PROTAC 3 eliminates the target protein entirely [1]. This catalytic mechanism of action is supported by proteasome-dependence experiments showing that degradation is blocked by epoxomicin and carfilzomib pretreatment [1].

Mechanism vs. Inhibitor
Supporting evidence
>90% EGFR Del19 degradation at 100 nM; proteasome-dependent
Catalytic degradation vs. reversible inhibition
Event-driven elimination; blocked by epoxomicin/carfilzomib
Antiproliferative Activity EGFR Inhibition PROTAC NSCLC

In Vivo Anti-Tumor Activity

Direct in vivo efficacy data for Gefitinib-based PROTAC 3 in tumor xenograft models are not published in the primary literature. However, class-level inference can be drawn from structurally related VHL-recruiting gefitinib-based PROTACs. Compound 14 (gefitinib-CRBN, MW 814 Da) demonstrates substantial anti-tumor activity in HCC827 xenograft models at 30 mg/kg intraperitoneal administration, with effective reduction of EGFR Del19 protein levels in vivo [1]. The structural similarity and shared gefitinib warhead of Gefitinib-based PROTAC 3 support the plausibility of in vivo degradation activity, though the VHL ligand may confer different pharmacokinetic properties compared to CRBN-based constructs. Notably, Gefitinib-based PROTAC 3 exhibits favorable in vitro solubility in DMSO (≥100 mg/mL) , which is a prerequisite for in vivo formulation development.

In Vivo Activity
Class-level inference
No direct published data
Data to verify; in vivo characterization required
Inference from CRBN-based compound 14 (30 mg/kg IP, HCC827 xenograft)
In Vivo Efficacy Xenograft Model PROTAC Tumor Growth Inhibition

E3 Ligase Recruitment: VHL vs. CRBN

Gefitinib-based PROTAC 3 recruits the VHL E3 ubiquitin ligase [1]. In contrast, alternative gefitinib-based PROTACs such as MS154 and compound 14 recruit CRBN [2]. VHL and CRBN exhibit distinct tissue expression profiles: CRBN is ubiquitously expressed but functionally dependent on the IMiD-sensitive CUL4-RBX1-DDB1 complex, whereas VHL is part of the CUL2-Elongin B/C complex and is hypoxia-regulated [3]. The selection of VHL as the E3 ligase for Gefitinib-based PROTAC 3 distinguishes it from the growing class of CRBN-recruiting EGFR PROTACs and may confer different degradation efficiency in specific cellular contexts or under hypoxic tumor microenvironment conditions. Direct experimental comparison of VHL-based vs. CRBN-based gefitinib PROTACs within a single study is not available in the public literature.

E3 Ligase Recruitment
Class-level inference
VHL (CUL2-Elongin B/C)
E3 ligase context may influence degradation efficiency
Tissue-specific expression; differs from CRBN (CUL4-DDB1) recruiters
E3 Ligase VHL CRBN PROTAC Design

Application Scenarios


Mutant-Selective EGFR Degradation in NSCLC Cells

Gefitinib-based PROTAC 3 is optimally deployed in HCC827 (EGFR Del19) and H3255 (EGFR L858R) cell-based studies requiring selective degradation of mutant EGFR while preserving wild-type EGFR expression [1]. The well-characterized DC50 values (11.7 nM and 22.3 nM) and established lack of wild-type EGFR degradation up to 10 μM make it suitable for experiments where mutant-specific phenotypic effects must be distinguished from wild-type EGFR perturbation .

VHL vs. CRBN E3 Ligase Comparison

As one of the few VHL-based EGFR PROTACs with comprehensive published characterization, Gefitinib-based PROTAC 3 serves as a reference compound for laboratories investigating the influence of E3 ligase selection on degradation efficiency, ternary complex formation kinetics, and tissue-specific activity [1][2]. Procurement of this compound alongside a CRBN-based gefitinib PROTAC (e.g., MS154 or compound 14) enables systematic comparison of VHL versus CRBN recruitment in the same EGFR-targeting context.

Inhibition vs. Degradation Mechanism Studies

Gefitinib-based PROTAC 3 provides a direct comparator for the parent inhibitor gefitinib in studies examining the functional consequences of protein elimination versus kinase inhibition [1]. Experimental designs comparing equimolar concentrations of gefitinib and Gefitinib-based PROTAC 3 can dissect scaffolding-dependent signaling functions of EGFR that persist despite kinase inhibition but are abrogated by degradation.

In Vitro Proof-of-Concept for PROTAC Development

Gefitinib-based PROTAC 3 is widely used as a positive control and benchmark degrader in the development and validation of novel EGFR-targeting PROTACs, particularly those employing alternative warheads, linkers, or E3 ligands [1]. Its established degradation parameters and commercial availability from multiple reputable vendors make it a reliable reference standard for assay validation.

Application
Selection Property
Validation Focus
Mutant-selective EGFR degradation (HCC827/H3255 cell models)
VHL-recruiting degradation selectivity
Wild-type EGFR sparing and DC50 benchmarking
VHL vs. CRBN E3 ligase comparison
VHL-based PROTAC architecture
E3 ligase-dependent degradation kinetics
Inhibition vs. degradation mechanism studies
Catalytic degradation vs. reversible inhibition
Scaffolding function ablation endpoints
PROTAC development reference standard
Published DC50 and selectivity data
Assay cross-validation and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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